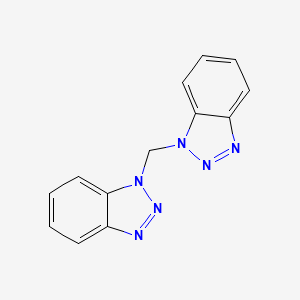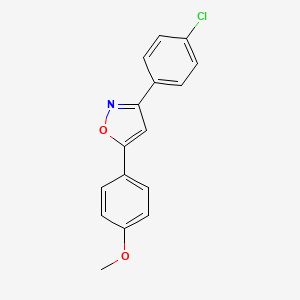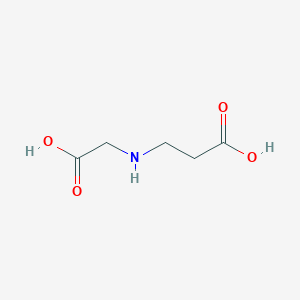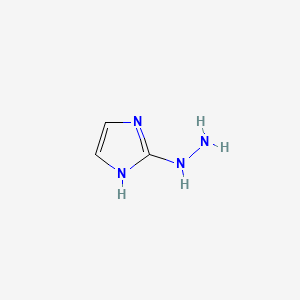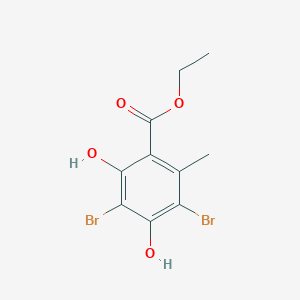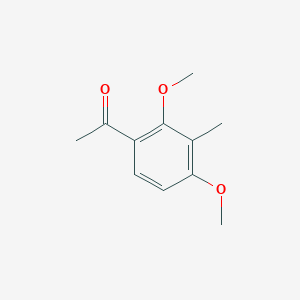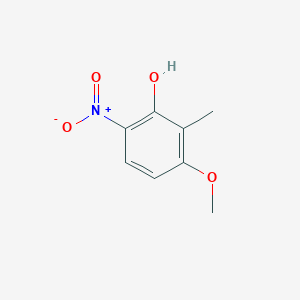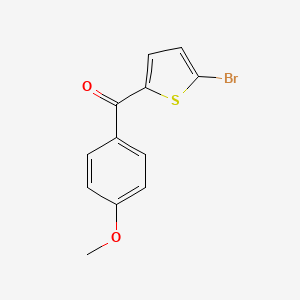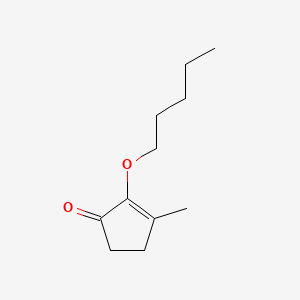
3-Methyl-2-(pentyloxy)cyclopent-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(pentyloxy)cyclopent-2-enone is an organic compound with the molecular formula C11H18O2 It is a cyclopentenone derivative, characterized by a methyl group at the 3-position and a pentyloxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pentyloxy)cyclopent-2-enone typically involves the alkylation of 3-methylcyclopent-2-en-1-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
3-Methyl-2-(pentyloxy)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Ethers, esters
科学的研究の応用
3-Methyl-2-(pentyloxy)cyclopent-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-Methyl-2-(pentyloxy)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Methyl-2-(2-pentenyl)cyclopent-2-en-1-one:
3-Methyl-2-cyclopenten-1-one: Lacks the pentyloxy group, making it less hydrophobic and altering its reactivity.
Uniqueness
3-Methyl-2-(pentyloxy)cyclopent-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy group enhances its hydrophobicity and influences its reactivity in various chemical reactions .
特性
CAS番号 |
68922-13-4 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
3-methyl-2-pentoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-8-13-11-9(2)6-7-10(11)12/h3-8H2,1-2H3 |
InChIキー |
YZNBCHMWGPMYIS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(CCC1=O)C |
正規SMILES |
CCCCCOC1=C(CCC1=O)C |
Key on ui other cas no. |
68922-13-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


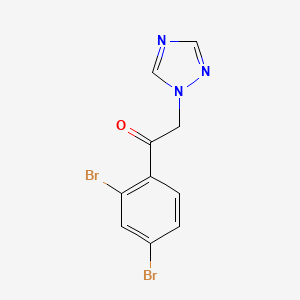
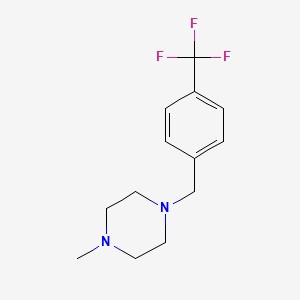
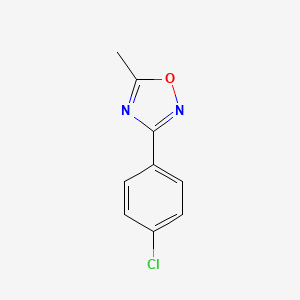
![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)
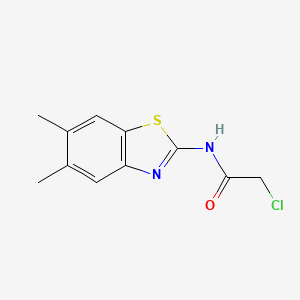
![7-Chloro-2,4-dimethyl-[1,8]naphthyridine](/img/structure/B1607146.png)
